molecular formula C18H16Cl2N4O4 B3482916 2-(2,4-DICHLOROPHENOXY)-N~1~-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)ACETAMIDE

2-(2,4-DICHLOROPHENOXY)-N~1~-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)ACETAMIDE

Cat. No.: B3482916
M. Wt: 423.2 g/mol
InChI Key: NWBJDIQPYSPVCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-DICHLOROPHENOXY)-N~1~-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of benzoxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-DICHLOROPHENOXY)-N~1~-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:

    Formation of the benzoxadiazole core: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the morpholino group: This step involves the nucleophilic substitution reaction where the morpholine ring is introduced.

    Coupling with 2,4-dichlorophenoxy acetic acid: The final step involves the coupling of the benzoxadiazole derivative with 2,4-dichlorophenoxy acetic acid under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, solvent recycling, and other green chemistry principles to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-DICHLOROPHENOXY)-N~1~-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under strong oxidizing conditions, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: LiAlH4, NaBH4

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,4-DICHLOROPHENOXY)-N~1~-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenoxy)acetic acid: A herbicide known for its plant growth-regulating properties.

    Benzoxadiazole derivatives: A class of compounds with diverse biological activities.

Uniqueness

2-(2,4-DICHLOROPHENOXY)-N~1~-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)ACETAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N4O4/c19-11-1-4-15(12(20)9-11)27-10-16(25)21-13-2-3-14(18-17(13)22-28-23-18)24-5-7-26-8-6-24/h1-4,9H,5-8,10H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWBJDIQPYSPVCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C3=NON=C23)NC(=O)COC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-DICHLOROPHENOXY)-N~1~-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-(2,4-DICHLOROPHENOXY)-N~1~-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-(2,4-DICHLOROPHENOXY)-N~1~-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-(2,4-DICHLOROPHENOXY)-N~1~-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-(2,4-DICHLOROPHENOXY)-N~1~-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-(2,4-DICHLOROPHENOXY)-N~1~-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)ACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.